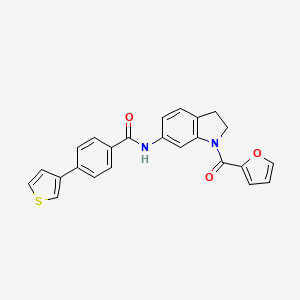

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a fused indolin moiety substituted with a furan-2-carbonyl group at the 1-position and a thiophen-3-yl group at the 4-position of the benzamide ring. The compound’s unique substitution pattern distinguishes it from other benzamide analogs, as discussed below.

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c27-23(18-5-3-16(4-6-18)19-10-13-30-15-19)25-20-8-7-17-9-11-26(21(17)14-20)24(28)22-2-1-12-29-22/h1-8,10,12-15H,9,11H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVVLGNDMLIHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan using appropriate acyl chlorides under Friedel-Crafts conditions.

Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

Coupling Reactions: The furan-2-carbonyl intermediate can be coupled with the indole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Thiophene Ring Introduction: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Final Benzamide Formation: The final step involves the formation of the benzamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: mCPBA, potassium permanganate (KMnO4)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Compounds with indole and thiophene moieties are often investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets such as enzymes and receptors.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of “N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide” would depend on its specific biological activity. Generally, compounds with similar structures may interact with molecular targets such as enzymes, receptors, or DNA. The indole moiety, for example, is known to interact with serotonin receptors, while the thiophene ring may participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

Thiophene Positional Isomers

- N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a) and N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b) () differ in the placement of the thiophene substituent (2-yl vs. 3-yl). The thiophen-3-yl group in the target compound may exhibit distinct electronic effects compared to the 2-yl isomer due to differences in sulfur atom orientation and resonance contributions. This could influence solubility, melting points, or receptor affinity. Data Comparison:

| Compound | Thiophene Position | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Target Compound | 3-yl | Not reported | Not reported |

| 4a () | 2-yl | 215–217 | 78 |

| 5b () | 3-yl | 198–200 | 82 |

Heterocycle Substitutions

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) () replaces thiophene with a furan-3-yl group.

Indolin vs. Non-Indolin Core Structures

- Compounds such as N-{(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide () lack the indolin scaffold, instead featuring flexible amino-hydroxy-propan-2-yl chains. The rigid indolin core in the target compound may improve binding selectivity in enzymatic or receptor-based applications compared to flexible analogs .

Substituent Electronic Effects

- Methoxyphenyl and Sulfamoyl Derivatives (): Compounds like N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide incorporate electron-donating (methoxy) and electron-withdrawing (sulfamoyl) groups. These substituents contrast with the thiophen-3-yl and furan-2-carbonyl groups in the target compound, which balance moderate electron-withdrawing (furan) and resonance-stabilized (thiophene) effects .

Implications for Research and Development

Comparative studies with positional isomers (e.g., thiophen-2-yl vs. 3-yl) could optimize activity, while indolin’s rigidity may enhance target specificity over flexible scaffolds.

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₃O₂S, with a molecular weight of approximately 293.34 g/mol. The structure consists of an indoline moiety, a furan carbonyl group, and a thiophene ring, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indoline Moiety : The indoline structure can be synthesized through various methods, including the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

- Furan Carbonylation : The introduction of the furan carbonyl group is often achieved via Friedel-Crafts acylation reactions.

- Thiophene Coupling : The final step involves coupling the thiophene moiety with the indoline intermediate to form the desired benzamide structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest (G2/M phase) |

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties against a range of bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including this compound. Results indicated that this compound exhibited superior activity compared to other derivatives, with notable effects on apoptosis markers such as caspase activation and PARP cleavage.

- Antimicrobial Evaluation : Another research study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Q & A

Q. What are the optimal synthetic routes for N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically required, starting with the functionalization of the indoline core. Key steps include:

- Furan-2-carbonyl attachment : Use coupling agents like HATU or EDC/HOBt under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .

- Thiophene-3-yl benzamide formation : Suzuki-Miyaura coupling or Ullmann-type reactions for aryl-aryl bond formation, employing palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (60–80°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity .

Optimization : Screen solvents (DMF vs. THF), catalysts (Pd vs. Cu-based), and reaction times via TLC monitoring to maximize yield .

Q. Which analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify furan, indoline, and thiophene substituents. Key diagnostic peaks:

- Furan carbonyl: δ ~160–165 ppm (¹³C) .

- Indoline NH: δ ~8.5–9.5 ppm (¹H) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns .

- HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What in vitro models are suitable for initial biological evaluation?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .

- Cell viability assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) with IC₅₀ calculations .

- Solubility screening : Use PBS or DMSO/water mixtures to determine solubility thresholds for biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays?

- Methodological Answer :

- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods to rule out assay artifacts .

- Solubility/DMSO interference checks : Use dynamic light scattering (DLS) to detect compound aggregation in buffer .

- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with pyridine) to isolate pharmacophore contributions .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional group modulation : Replace the furan-2-carbonyl with other heterocycles (e.g., pyrrole) to assess impact on target binding .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies .

- Metabolite profiling : Incubate with liver microsomes (human/rat) to identify metabolic soft spots via LC-MS/MS .

Q. How can metabolic stability and pharmacokinetic properties be assessed preclinically?

- Methodological Answer :

- Microsomal stability : Incubate with NADPH-fortified liver microsomes (37°C, 1 hr), quantify parent compound via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .

- In vivo PK : Administer IV/PO in rodents, collect plasma at timed intervals, and model parameters (t₁/₂, Cmax, AUC) .

Q. What computational approaches predict target interactions and selectivity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding pocket flexibility .

- Free energy perturbation (FEP) : Calculate ΔΔG for key residue mutations to guide selectivity optimization .

- Off-target screening : Use SwissTargetPrediction or SEA to prioritize secondary targets for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.